molecular formula C17H12BrN3O2 B2592646 (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 327082-87-1

(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

Cat. No. B2592646
CAS RN: 327082-87-1
M. Wt: 370.206
InChI Key: RQIKMGSLJCNQFU-RGVLZGJSSA-N
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Description

“(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide” is a chemical compound with the molecular formula C17H12BrN3O2 . It has several synonyms, including “4-Pyridinecarboxylic acid, 2-[[5-(4-bromophenyl)-2-furanyl]methylene]hydrazide”, “N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide”, and "N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide" .

Scientific Research Applications

Antitumor Activity

Naphtho [2,3-b]furan-4,9-diones and their synthetic analogs have been investigated for their antitumor properties . These compounds show promise in inhibiting tumor growth and may serve as potential leads for novel anticancer drugs.

Cytotoxic Activity

Studies have revealed that these furonaphthoquinones exhibit cytotoxic activity against KB cells . Their impact on cell viability and proliferation makes them interesting candidates for further exploration in cancer therapy.

Antiviral Properties

The compound has demonstrated antiviral activity against the Japanese encephalitis virus and Vero cells . Investigating its mechanism of action and potential applications in antiviral drug development is crucial.

Inhibition of Human Keratinocyte Hyperproliferation

Naphtho [2,3-b]furan-4,9-diones have been studied as inhibitors of human keratinocyte hyperproliferation . Understanding their effects on skin health and potential dermatological applications is essential.

Scaffold for Novel Drug Discovery

Given their diverse biological activities, these compounds serve as promising scaffolds for drug discovery . Researchers can modify their structures to create derivatives with improved pharmacological properties.

Green Chemistry Approach

The visible-light-mediated [3+2] cycloaddition reaction used for their synthesis is environmentally friendly and efficient . This green chemistry approach contributes to sustainable drug development.

properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIKMGSLJCNQFU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

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